5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester
Description
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester (CAS: 150543-37-6) is a spirocyclic compound featuring a unique azaspiro[2.4]heptane core. This bicyclic structure consists of a five-membered azacyclic ring fused to a two-membered hydrocarbon ring, providing conformational rigidity and stereochemical complexity . The compound is esterified at both carboxylic acid positions: one with an ethyl group and the other with a benzyl (phenylmethyl) group. Such bifunctional esterification is common in intermediates for pharmaceuticals, agrochemicals, and organic synthesis, where steric and electronic properties are tailored for specific reactivity or bioavailability .
Properties
IUPAC Name |
5-O-benzyl 2-O-ethyl 5-azaspiro[2.4]heptane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-21-15(19)14-10-17(14)8-9-18(12-17)16(20)22-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRRPFRURNFUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167154 | |
| Record name | 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150543-36-5 | |
| Record name | 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150543-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl 5-(phenylmethyl) 5-azaspiro[2.4]heptane-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by esterification reactions to introduce the ethyl and phenylmethyl ester groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
In contrast, the tert-butyl group in analogs like 150543-45-6 offers superior steric shielding of reactive sites, enhancing metabolic stability . Oxa-substitution (e.g., 301226-25-5) introduces an oxygen atom into the spiro core, altering electronic properties and reducing ring strain compared to purely hydrocarbon analogs .
Synthetic Utility: Ethyl esters (e.g., 150543-37-6, 1268520-72-4) are easily hydrolyzed under basic conditions, serving as transient protecting groups in multi-step syntheses . Benzyl esters (e.g., 150543-37-6) are cleavable via hydrogenolysis, enabling selective deprotection in complex molecules .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : Utilize esterification of the parent dicarboxylic acid with ethanol and benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). Monitor reaction progress via TLC or HPLC (retention time ~1.40 minutes under SMD-TFA05 conditions) .
- Route 2 : Employ a multi-step approach involving spiro-ring formation via [2+2] cycloaddition, followed by selective esterification. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products .
- Critical Parameters : Purity (>98%) can be achieved using flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Analytical Workflow :
- LCMS : Confirm molecular weight using m/z values (e.g., [M+H]⁺ expected ~861.4, adjusted for exact substituents) .
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) modifiers for retention time consistency (~1.40 minutes under SMD-TFA05 conditions) .
- NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm for CH₂ adjacent to nitrogen) and ester carbonyls (δ 165–175 ppm in ¹³C NMR) .
- Data Validation : Cross-reference with PubChem’s computed InChI and SMILES data to resolve structural ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this spiro compound in nucleophilic or electrophilic environments?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., ester carbonyls vs. spiro-N) .
- Reaction Path Search : Apply ICReDD’s computational workflows to simulate intermediates and transition states for hydrolysis or alkylation reactions .
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for ester hydrolysis) .
Q. What strategies address discrepancies between experimental and computational data regarding the compound’s stability under varying pH or temperature?
- Contradiction Analysis :
- Experimental Stability Tests : Conduct accelerated degradation studies (pH 1–13, 25–60°C) and quantify degradation products via LCMS .
- Computational Refinement : Adjust solvation models (e.g., COSMO-RS) to better mimic experimental conditions, reducing errors in predicted Gibbs free energy .
- Case Study : If computational models underestimate hydrolysis at pH >10, revisit protonation states of the spiro-N in simulations .
Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., proteases or kinases). Prioritize poses with hydrogen bonds to ester carbonyls .
- In Vitro Assays : Optimize assay buffers (e.g., PBS vs. Tris-HCl) to maintain compound solubility (>1 mM in DMSO stock) and prevent aggregation .
- Data Interpretation : Apply statistical DOE (Design of Experiments) to identify critical variables (e.g., incubation time, temperature) affecting binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
